molecular formula C11H14BrNO B7517165 N-[1-(3-bromophenyl)ethyl]propanamide

N-[1-(3-bromophenyl)ethyl]propanamide

Cat. No. B7517165
M. Wt: 256.14 g/mol
InChI Key: BZJJELNCBDXPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-bromophenyl)ethyl]propanamide, also known as BrPEPA, is a chemical compound that belongs to the class of positive allosteric modulators of AMPA receptors. AMPA receptors are responsible for mediating fast excitatory neurotransmission in the central nervous system. BrPEPA has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

N-[1-(3-bromophenyl)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the flow of positively charged ions into the neuron, leading to the depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia, respectively. This compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[1-(3-bromophenyl)ethyl]propanamide has several advantages as a research tool. It is a highly selective and potent modulator of AMPA receptors, which allows for precise modulation of synaptic plasticity. It has a relatively long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It is a synthetic compound and may not accurately replicate the effects of endogenous neurotransmitters. It also has a limited solubility in water, which may restrict its use in certain experimental protocols.

Future Directions

There are several future directions for research on N-[1-(3-bromophenyl)ethyl]propanamide. One area of interest is the development of more potent and selective modulators of AMPA receptors. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the development of novel drug delivery systems for this compound may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-[1-(3-bromophenyl)ethyl]propanamide involves the reaction of 3-bromobenzylamine with 3,3-dimethylacrylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[1-(3-bromophenyl)ethyl]propanamide has been extensively studied in scientific research for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound can enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This property makes this compound a promising candidate for the treatment of memory-related disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJJELNCBDXPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.